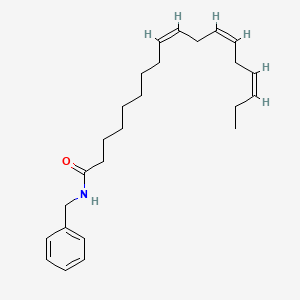

N-benzyl-9Z,12Z,15Z-octadecatrienamide

Description

Propriétés

IUPAC Name |

(9Z,12Z,15Z)-N-benzyloctadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMYRWIEZCYDK-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883715-18-2 | |

| Record name | N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-(9Z,12Z,15Z)-OCTADECATRIENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60D4QDV5QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzyllinolenamide: A Technical Guide to its Natural Sources, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyllinolenamide is a bioactive lipid molecule belonging to the class of compounds known as macamides. These N-benzylalkamides are characteristic secondary metabolites of the Peruvian plant Lepidium meyenii Walp., commonly known as Maca.[1] For centuries, Maca has been cultivated and consumed in the high Andes of Peru for its nutritional and purported medicinal properties, including enhancing fertility and energy.[2][3] Modern scientific investigation has identified macamides, including N-benzyllinolenamide, as significant contributors to the plant's pharmacological effects.[1] This technical guide provides an in-depth exploration of the natural sources, discovery, and biological activities of N-benzyllinolenamide, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

I. Natural Sources and Biosynthesis of N-Benzyllinolenamide

The primary and thus far exclusive natural source of N-benzyllinolenamide is the hypocotyl of Lepidium meyenii Walp., a member of the Brassicaceae family.[1][2] Interestingly, N-benzyllinolenamide and other macamides are not present in significant amounts in the fresh plant tissue. Their formation is a direct consequence of traditional post-harvest processing, specifically the drying of the Maca hypocotyls.[4]

The proposed biosynthetic pathway for N-benzyllinolenamide is initiated during the drying process, which involves freeze-thaw cycles in the open field at high altitudes. This process leads to tissue maceration and the enzymatic release of precursor molecules.[4] The key precursors are α-linolenic acid and benzylamine.[4] α-Linolenic acid is a free fatty acid released from the hydrolysis of storage and membrane lipids. Benzylamine is derived from the breakdown of glucosinolates, which are abundant in Brassicaceae plants.[4][5] The enzymatic condensation of α-linolenic acid and benzylamine results in the formation of the amide bond characteristic of N-benzyllinolenamide.[4]

Caption: Proposed biosynthetic pathway of N-benzyllinolenamide in Lepidium meyenii during post-harvest drying.

II. The Discovery of Macamides and N-Benzyllinolenamide

The scientific exploration of Lepidium meyenii and its unique chemical constituents has evolved over several decades. While the traditional use of Maca dates back centuries, the specific identification of its bioactive compounds is a more recent development.[3] The class of compounds known as macamides, to which N-benzyllinolenamide belongs, were first reported as novel constituents of Maca in the early 2000s.

While it is challenging to pinpoint a single publication that announces the "discovery" of N-benzyllinolenamide in isolation, the foundational work on the characterization of macamides laid the groundwork for its identification. Research groups investigating the phytochemical profile of Maca identified a series of N-benzylalkamides with varying fatty acid chains. Through techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the structures of these compounds were elucidated.[1] N-benzyllinolenamide, with its characteristic C18 tri-unsaturated fatty acid chain, was identified as one of these unique macamides.

III. Experimental Protocols: Extraction, Isolation, and Characterization

The lipophilic nature of N-benzyllinolenamide dictates the choice of extraction and purification methodologies. The following protocols are based on established methods for the isolation of macamides from dried Maca powder.

A. Extraction of Macamides

Objective: To obtain a crude lipidic extract enriched with N-benzyllinolenamide and other macamides.

Methodology:

-

Sample Preparation: Dried Lepidium meyenii hypocotyls are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Method 1 (Organic Solvent Mixture): A mixture of hexanes and ethanol (e.g., 7:1 v/v) is a commonly used solvent system for extracting macamides.[6] The Maca powder is suspended in the solvent mixture and subjected to ultrasonication at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 15 minutes).[6] This process is typically repeated to ensure exhaustive extraction.

-

Method 2 (Supercritical Fluid Extraction - SFE): Supercritical carbon dioxide (scCO2) offers a green alternative for the extraction of lipophilic compounds. This technique utilizes the solvating properties of CO2 above its critical temperature and pressure to efficiently extract macamides without the use of organic solvents.

-

-

Filtration and Concentration: The resulting suspension is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude lipidic extract.

B. Isolation and Purification of N-Benzyllinolenamide

Objective: To isolate N-benzyllinolenamide from the crude extract in a high state of purity.

Methodology:

-

Chromatographic Separation: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating individual macamides.

-

Stationary Phase: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient elution system using a mixture of solvents such as acetonitrile and water is used to separate the different macamides based on their polarity.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at a wavelength around 210 nm.

-

-

Fraction Collection: Fractions corresponding to the peak of N-benzyllinolenamide are collected. The purity of the collected fractions is assessed using analytical HPLC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lepidium meyenii - Wikipedia [en.wikipedia.org]

- 3. Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of N-benzyl-9Z,12Z,15Z-octadecatrienamide: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Bioactive Macamide

N-benzyl-9Z,12Z,15Z-octadecatrienamide, also known as N-benzyllinolenamide, is a naturally occurring fatty acid amide belonging to the macamide family. These compounds are found in the hypocotyls of Lepidium meyenii (Maca), a plant native to the Peruvian Andes renowned for its traditional medicinal uses.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-benzyl-9Z,12Z,15Z-octadecatrienamide, with a focus on its mechanisms of action and relevant experimental protocols for researchers in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-9Z,12Z,15Z-octadecatrienamide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C25H37NO | [2] |

| Molecular Weight | 367.6 g/mol | [2] |

| CAS Number | 883715-18-2 | [2][4] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| Predicted Boiling Point | 534.2±39.0 °C | [4] |

| Predicted Density | 0.943±0.06 g/cm3 | [4] |

Synthesis and Characterization

The synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide is typically achieved through the amidation of its constituent long-chain fatty acid, α-linolenic acid, and benzylamine.[1] The general synthetic approach involves the activation of the carboxylic acid group of α-linolenic acid, followed by nucleophilic attack by benzylamine.

Rationale for Synthetic Approach

The chosen synthetic route is a standard and efficient method for amide bond formation. The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a well-established protocol that proceeds under mild conditions and generally affords high yields. This method is favored for its operational simplicity and compatibility with a wide range of functional groups.

Detailed Synthetic Protocol

A representative protocol for the synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide is as follows:

-

Activation of α-Linolenic Acid:

-

Dissolve α-linolenic acid in a dry, inert solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.

-

-

Amidation:

-

To the activated α-linolenic acid solution, add benzylamine (1.1 equivalents) dropwise.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-benzyl-9Z,12Z,15Z-octadecatrienamide.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Activities and Mechanisms of Action

N-benzyl-9Z,12Z,15Z-octadecatrienamide exhibits a range of biological activities, with its primary mechanisms of action revolving around the inhibition of key enzymes involved in inflammatory and endocannabinoid signaling pathways.

Inhibition of Soluble Epoxide Hydrolase (sEH)

A significant and well-characterized biological activity of N-benzyl-9Z,12Z,15Z-octadecatrienamide and other macamides is the inhibition of soluble epoxide hydrolase (sEH).[1][5][6]

-

Mechanism of Action: sEH is an enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts. By inhibiting sEH, N-benzyl-9Z,12Z,15Z-octadecatrienamide increases the bioavailability of these beneficial EpFAs, thereby potentiating their anti-inflammatory and analgesic effects.[1]

-

Therapeutic Implications: The inhibition of sEH presents a promising therapeutic strategy for managing inflammatory pain.[5] In vivo studies have demonstrated that oral administration of N-benzyl-linoleamide, a closely related macamide, effectively reduces lipopolysaccharide-induced inflammatory pain in rats.[1][5] This suggests that N-benzyl-9Z,12Z,15Z-octadecatrienamide could be a valuable lead compound for the development of novel anti-inflammatory agents.

sEH Inhibition Assay Protocol

-

Reagents and Materials:

-

Recombinant human, rat, or mouse sEH enzyme.

-

Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

Test compound: N-benzyl-9Z,12Z,15Z-octadecatrienamide dissolved in DMSO.

-

Assay buffer: e.g., Tris-HCl buffer, pH 7.4.

-

96-well microplate and a fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the recombinant sEH enzyme to the wells of the microplate.

-

Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the CMNPC substrate.

-

Monitor the increase in fluorescence resulting from the hydrolysis of CMNPC over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

N-benzyl-9Z,12Z,15Z-octadecatrienamide has also been identified as an inhibitor of fatty acid amide hydrolase (FAAH).[1][4]

-

Mechanism of Action: FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, N-benzyl-9Z,12Z,15Z-octadecatrienamide can increase the levels of anandamide in the central nervous system, which may contribute to its neuroprotective and mood-enhancing effects.[1]

-

Potency and Considerations: It is important to note that the inhibitory potency of N-benzyl-9Z,12Z,15Z-octadecatrienamide against FAAH is reported to be in the micromolar range (IC50 of 41.8 μM), which is considered relatively weak for exerting significant biological effects through this mechanism alone.[1][4] Further optimization of the structure may be necessary to enhance FAAH inhibitory activity for therapeutic applications.

Potential Role in Bone Health: Insights from a Related Macamide

While direct evidence for N-benzyl-9Z,12Z,15Z-octadecatrienamide in bone metabolism is currently limited, a closely related compound, N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), has demonstrated significant potential in promoting bone formation.[7][8]

-

Mechanism of Action of MBOC: MBOC has been shown to induce the osteogenic differentiation of mesenchymal stem cells and promote bone formation by activating the canonical Wnt/β-catenin signaling pathway.[7][8] This pathway is crucial for bone development and homeostasis.

-

Future Research Directions: Given the structural similarity, it is plausible that N-benzyl-9Z,12Z,15Z-octadecatrienamide may also possess bone-protective properties. Further investigation into its effects on osteoblast and osteoclast activity, as well as its influence on the Wnt/β-catenin pathway, is warranted.

Visualization of Key Signaling Pathways and Workflows

sEH Inhibition and its Anti-inflammatory Effect

Caption: Inhibition of sEH by N-benzyl-9Z,12Z,15Z-octadecatrienamide.

Wnt/β-catenin Signaling Pathway in Osteogenesis

Caption: Canonical Wnt/β-catenin signaling pathway in bone formation.

Therapeutic Potential and Future Directions

N-benzyl-9Z,12Z,15Z-octadecatrienamide emerges as a compelling natural product with multifaceted therapeutic potential. Its well-defined activity as an sEH inhibitor positions it as a strong candidate for the development of novel anti-inflammatory and analgesic drugs. The insights gained from the related methoxybenzyl analog suggest a promising, yet unexplored, avenue for its application in treating bone disorders like osteoporosis.

Future research should focus on:

-

In-depth Pharmacokinetic and Pharmacodynamic Studies: To evaluate its bioavailability, metabolic stability, and in vivo efficacy in relevant animal models of inflammation and osteoporosis.

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and selectivity towards sEH and potentially FAAH.

-

Toxicological Evaluation: To establish a comprehensive safety profile for potential clinical development.

-

Elucidation of Bone-Protective Mechanisms: To directly investigate the effects of N-benzyl-9Z,12Z,15Z-octadecatrienamide on bone cell signaling pathways.

Conclusion

N-benzyl-9Z,12Z,15Z-octadecatrienamide is a bioactive macamide with significant therapeutic promise. Its ability to inhibit soluble epoxide hydrolase provides a clear mechanism for its anti-inflammatory properties. This technical guide has outlined its synthesis, biological activities, and potential applications, providing a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing natural compound.

References

-

Alasmari, M., et al. (2020). N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain. Journal of Natural Products, 83(12), 3689–3697. [Link]

-

PubMed. (2020). N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain. [Link]

-

ResearchGate. (2020). (PDF) N -Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain. [Link]

-

PubChem. N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide. [Link]

-

PubMed. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. [Link]

-

PubChem. N-Benzyl-linoleamide. [Link]

Sources

- 1. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | C25H37NO | CID 68741582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl-linoleamide | C25H39NO | CID 68742556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-benzyl-9Z,12Z,15Z-octadecatrienamide | 883715-18-2 [chemicalbook.com]

- 5. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protein Kinase Inhibition Potential of N-benzyl-9Z,12Z,15Z-octadecatrienamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-9Z,12Z,15Z-octadecatrienamide, a naturally occurring macamide found in Lepidium meyenii (Maca), has garnered interest for its diverse biological activities.[1] While direct, broad-spectrum protein kinase inhibition has not been extensively documented, its known modulation of critical signaling pathways, such as the canonical Wnt/β-catenin pathway, points towards a potential role in regulating kinase activity.[2][3] This guide provides a comprehensive technical overview of N-benzyl-9Z,12Z,15Z-octadecatrienamide, detailing its known mechanisms of action and presenting a structured, field-proven framework for investigating its potential as a protein kinase inhibitor. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to empower researchers in their drug discovery endeavors.

Introduction: The Landscape of Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a fundamental role in regulating a majority of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[5] The development of protein kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[5] These inhibitors can be broadly categorized based on their mechanism of action, such as ATP-competitive, non-ATP-competitive, and allosteric inhibitors. The ongoing quest for novel kinase inhibitors with improved selectivity and potency is a critical focus of modern drug discovery.[5]

N-benzyl-9Z,12Z,15Z-octadecatrienamide, a lipophilic molecule derived from α-linolenic acid, presents an interesting scaffold for potential kinase interaction. Its long fatty acid chain could facilitate membrane association and interaction with membrane-proximal kinases, while the benzylamide headgroup could engage in specific interactions within kinase active sites.

N-benzyl-9Z,12Z,15Z-octadecatrienamide: A Profile

-

Chemical Structure: C25H37NO[1]

-

Molecular Weight: 367.57 g/mol [1]

-

Synonyms: N-benzyllinolenamide[1]

-

Natural Source: Lepidium meyenii (Maca) root[1]

The structural features of N-benzyl-9Z,12Z,15Z-octadecatrienamide, particularly its polyunsaturated fatty acid chain, are shared with other bioactive lipids known to modulate signaling pathways. For instance, α-linolenic acid itself has been shown to suppress proliferation and invasion in osteosarcoma cells by inhibiting fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often upregulated in cancer.[6]

Known Biological Activity: Modulation of the Wnt/β-catenin Signaling Pathway

The most well-characterized activity of a closely related compound, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), is its ability to promote osteogenic differentiation of mesenchymal stem cells by activating the canonical Wnt/β-catenin signaling pathway.[2][3] This pathway is intricately regulated by a cascade of protein kinases.

Mechanistically, MBOC has been shown to inhibit the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Tyr216.[3] GSK-3β is a key negative regulator of the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, MBOC leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in osteogenesis.[3]

Caption: Wnt/β-catenin signaling and the inhibitory role of MBOC on GSK-3β.

This known interaction with a key protein kinase provides a strong rationale for a broader investigation into the kinase inhibitory potential of N-benzyl-9Z,12Z,15Z-octadecatrienamide.

A Framework for Investigating Protein Kinase Inhibition

The following sections outline a systematic approach to characterize the interaction of N-benzyl-9Z,12Z,15Z-octadecatrienamide with protein kinases.

In Vitro Kinase Inhibition Assays: The First Line of Inquiry

The initial step is to screen the compound against a panel of purified protein kinases to identify potential direct targets. Luminescence-based assays that measure ATP consumption or ADP production are highly amenable to high-throughput screening.[7][8]

This commercially available assay from Promega is a universal platform for measuring the activity of any ADP-generating enzyme.[7]

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[8]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of N-benzyl-9Z,12Z,15Z-octadecatrienamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a concentration range for IC50 determination.

-

Kinase Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and ATP in the reaction buffer.

-

Initiation of Inhibition: Add the diluted N-benzyl-9Z,12Z,15Z-octadecatrienamide or vehicle control to the kinase reaction mixtures.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

-

Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Data Presentation:

| Kinase Target | N-benzyl-9Z,12Z,15Z-octadecatrienamide IC50 (µM) | Staurosporine IC50 (µM) (Control) |

| GSK-3β | To be determined | Known value |

| CDK2/cyclin A | To be determined | Known value |

| PKA | To be determined | Known value |

| SRC | To be determined | Known value |

| ... (other kinases) | ... | ... |

Cell-Based Assays: Validating In Vitro Findings

Positive hits from the in vitro screen should be validated in a cellular context. This is crucial to assess cell permeability, target engagement, and effects on downstream signaling.

Principle: Western blotting allows for the quantification of the phosphorylation status of a kinase's substrate, providing a direct readout of the kinase's activity within the cell.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known kinase dependencies) to 70-80% confluency. Treat the cells with varying concentrations of N-benzyl-9Z,12Z,15Z-octadecatrienamide for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-GSK-3β).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Elucidating the Mechanism of Inhibition

For promising kinase targets, it is essential to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Principle: By measuring the kinase activity at different concentrations of both the inhibitor and ATP, the mode of inhibition can be determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Step-by-Step Methodology:

-

Kinase Reaction Setup: Set up a series of kinase reactions with a fixed concentration of the kinase and substrate.

-

Varying ATP and Inhibitor Concentrations: Create a matrix of reaction conditions with varying concentrations of ATP and N-benzyl-9Z,12Z,15Z-octadecatrienamide.

-

Incubation and Detection: Perform the kinase reaction and measure the remaining ATP using the Kinase-Glo® luminescent assay.

-

Data Analysis:

-

Plot the reaction velocity against the ATP concentration for each inhibitor concentration to generate Michaelis-Menten curves.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). The pattern of the intersecting lines will reveal the mechanism of inhibition.

-

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the inhibitory activity of N-benzyl-9Z,12Z,15Z-octadecatrienamide.[9] This involves synthesizing and testing analogs of the parent molecule.

Key Structural Regions for Modification:

-

Benzyl Group: Modifications to the phenyl ring (e.g., addition of electron-withdrawing or donating groups) can influence hydrophobic and electronic interactions within the kinase active site.[10]

-

Amide Linker: The amide bond is a critical hydrogen bonding motif. Altering its rigidity or replacing it with other functional groups can impact binding affinity.

-

Octadecatrienamide Chain: The length, degree of unsaturation, and stereochemistry of the fatty acid tail can affect the compound's solubility, membrane permeability, and interactions with hydrophobic pockets in the kinase.

By systematically modifying these regions and evaluating the resulting analogs in the assays described above, a comprehensive SAR profile can be established. This knowledge is invaluable for designing more potent and selective kinase inhibitors.[11][12]

Future Directions and Therapeutic Potential

The exploration of N-benzyl-9Z,12Z,15Z-octadecatrienamide as a protein kinase inhibitor is still in its nascent stages. The methodologies outlined in this guide provide a clear path forward for researchers to:

-

Identify and validate direct kinase targets.

-

Elucidate the mechanism of inhibition.

-

Establish a robust structure-activity relationship.

Given its natural product origin, favorable lipophilic properties, and known modulation of a kinase-driven signaling pathway, N-benzyl-9Z,12Z,15Z-octadecatrienamide represents a promising starting point for the development of novel kinase inhibitors. Further research into its pharmacokinetic and pharmacodynamic properties will be essential to translate its in vitro and cellular activities into potential therapeutic applications.

References

-

PubChem. N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide. [Link]

-

PubMed. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. [Link]

-

PubMed Central. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase. [Link]

-

MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]

-

PubMed Central. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain. [Link]

-

SciSpace. Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. [Link]

-

ResearchGate. (PDF) N -Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain. [Link]

-

BMG LABTECH. Kinase assays. [Link]

-

PubMed. Therapeutic Protein Kinase Inhibitors. [Link]

-

PubMed. N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. [Link]

-

PMC. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

-

Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

-

MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

-

BPS Bioscience. Kinase Screening and Profiling Services. [Link]

-

PubMed. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. [Link]

Sources

- 1. N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | C25H37NO | CID 68741582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Therapeutic protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. scispace.com [scispace.com]

- 10. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of N-benzyl-9Z,12Z,15Z-octadecatrienamide: A Technical Guide for Researchers

Introduction

N-benzyl-9Z,12Z,15Z-octadecatrienamide, also known as N-benzyllinolenamide, is a significant bioactive lipid molecule. As a member of the macamide family of N-benzylamides of long-chain fatty acids, it is a constituent of Lepidium meyenii (Maca)[1]. This compound has garnered interest in the scientific community for its cannabimimetic properties and its potential role in investigating mitochondrial function in neurodegenerative diseases[2]. Accurate characterization of this molecule is paramount for its application in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the spectral data for N-benzyl-9Z,12Z,15Z-octadecatrienamide, offering field-proven insights into its synthesis and spectroscopic characterization.

Synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide

The synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide is typically achieved through the coupling of linolenic acid with benzylamine. A common and effective method involves the conversion of linolenic acid to its more reactive acid chloride derivative, followed by a Schotten-Baumann-type reaction with benzylamine.

Experimental Protocol: Synthesis

Step 1: Formation of Linolenoyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-linolenic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride[3].

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent in vacuo to yield crude linolenoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Benzylamine

-

Dissolve the crude linolenoyl chloride in an anhydrous aprotic solvent like DCM.

-

In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in DCM.

-

Cool the benzylamine solution to 0 °C and add the linolenoyl chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-benzyl-9Z,12Z,15Z-octadecatrienamide as a pure compound.

Caption: Proposed MS fragmentation of N-benzyl-9Z,12Z,15Z-octadecatrienamide.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of N-benzyl-9Z,12Z,15Z-octadecatrienamide is predicted based on the known spectral data of linolenic acid derivatives and N-benzylamides.[2][4][5] The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the amide proton, the methylene bridge of the benzyl group, and the various protons of the octadecatrienoyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~6.0-5.8 | br s | 1H | Amide proton (NH) |

| ~5.40-5.25 | m | 6H | Olefinic protons (-CH=CH-) |

| ~4.45 | d | 2H | Benzyl methylene protons (-CH₂-Ph) |

| ~2.80 | t | 4H | Bis-allylic protons (=CH-CH₂-CH=) |

| ~2.20 | t | 2H | Methylene protons α to carbonyl (-CH₂-CO) |

| ~2.05 | q | 2H | Allylic protons (-CH₂-CH=) |

| ~1.60 | p | 2H | Methylene protons β to carbonyl (-CH₂-CH₂-CO) |

| ~1.40-1.25 | m | 8H | Methylene protons (-(CH₂)₄-) |

| ~0.97 | t | 3H | Terminal methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted based on the analysis of similar fatty acid amides and benzyl-containing compounds.[1][6] The spectrum will feature signals for the carbonyl carbon, aromatic carbons, olefinic carbons, and the aliphatic carbons of the fatty acid chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | Amide carbonyl (C=O) |

| ~138.5 | Quaternary aromatic carbon (C₆H₅) |

| ~132.0, 130.3, 128.8, 128.0, 127.7, 127.5 | Olefinic and aromatic carbons (-CH=CH-, C₆H₅) |

| ~43.8 | Benzyl methylene carbon (-CH₂-Ph) |

| ~36.5 | Methylene carbon α to carbonyl (-CH₂-CO) |

| ~34.0-22.0 | Aliphatic methylene carbons (-(CH₂)ₙ-) |

| ~25.6, 20.5 | Bis-allylic and allylic carbons |

| ~14.3 | Terminal methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of N-benzyl-9Z,12Z,15Z-octadecatrienamide will exhibit characteristic absorption bands for the N-H and C=O groups of the secondary amide, the C=C bonds of the cis-alkenes, and the C-H bonds of the aromatic and aliphatic moieties.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| ~3060 | C-H stretch | Aromatic |

| ~3010 | =C-H stretch | Alkene |

| 2925, 2855 | C-H stretch | Aliphatic |

| ~1640 | C=O stretch (Amide I) | Secondary Amide |

| ~1550 | N-H bend (Amide II) | Secondary Amide |

| ~1495, 1450 | C=C stretch | Aromatic Ring |

| ~720 | C-H bend (cis-alkene) | Alkene |

| ~695 | C-H bend | Monosubstituted Aromatic |

Conclusion

The spectral data presented in this guide provide a comprehensive framework for the identification and characterization of N-benzyl-9Z,12Z,15Z-octadecatrienamide. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, and IR spectra, along with the interpretation of the mass spectrometry fragmentation pattern, offers researchers, scientists, and drug development professionals the necessary tools for unambiguous structural elucidation. This information is critical for quality control in synthesis, for the identification of this macamide in natural products, and for furthering research into its biological activities.

References

-

Hwang, S. H., et al. (2021). N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain. Journal of Natural Products, 84(1), 136-145. [Link]

-

PubChem. (n.d.). N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Patent No. 5,245,063. (1993). Preparation of carbonyl chlorides.

-

Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Advances, 9(32), 18353-18359. [Link]

-

Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2588-2621. [Link]

-

AOCS. (n.d.). Quantification by 1H-NMR. American Oil Chemists' Society. Retrieved from [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

-

Guler, G. O., & Turke, H. (2010). Fatty acid composition of vegetable oils determined from C-13-NMR spectra. Revue Roumaine de Chimie, 55(11-12), 915-920. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

-

Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094. [Link]

Sources

- 1. magritek.com [magritek.com]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

- 4. aocs.org [aocs.org]

- 5. rsc.org [rsc.org]

- 6. bch.ro [bch.ro]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide

Abstract

This document provides a detailed, field-proven protocol for the chemical synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide, a biologically significant fatty acid amide. Also known as N-benzyllinolenamide, this compound is a member of the macamide family, naturally occurring in plants such as Lepidium meyenii (Maca).[][2][3] It has garnered significant interest in drug development due to its cannabimimetic properties and its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[4][5] This guide is designed for researchers in medicinal chemistry, pharmacology, and drug development, offering a robust methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental workflow, and discuss methods for purification and characterization.

Scientific Introduction & Rationale

N-benzyl-9Z,12Z,15Z-octadecatrienamide is an N-benzylamide of the omega-3 fatty acid, α-linolenic acid. Its analogues have demonstrated a range of therapeutic potentials, including anti-inflammatory activity and neuroprotective effects.[6][7] The synthesis of this and similar macamides is crucial for creating standards for analytical studies, enabling further investigation into their pharmacological mechanisms, and providing a scalable source for preclinical and clinical development.[7][8]

The core of this synthesis is the formation of an amide bond, a ubiquitous linkage in biochemistry and pharmaceutical science. The direct condensation of a carboxylic acid (α-linolenic acid) and an amine (benzylamine) is thermodynamically unfavorable and slow, primarily because the acidic carboxylic acid protonates the basic amine, forming a non-reactive ammonium carboxylate salt.[9][10] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a coupling agent.

For this protocol, we employ the widely trusted dicyclohexylcarbodiimide (DCC) in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This combination provides a reliable and high-yielding pathway for amide bond formation under mild conditions.[11]

Reaction Principle: DCC/DMAP Mediated Amide Coupling

The reaction proceeds through a multi-step mechanism:

-

Activation of Carboxylic Acid: Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent. The carboxylic acid (α-linolenic acid) adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[9][12][13] This intermediate effectively transforms the hydroxyl group into an excellent leaving group.

-

Role of the Catalyst (DMAP): While the amine can directly attack the O-acylisourea, this step can be slow and susceptible to a side reaction where the intermediate rearranges into a stable, unreactive N-acylurea.[12][13] DMAP, being a superior nucleophile, can react with the O-acylisourea to form a highly reactive acylpyridinium salt. This "active ester" is much more susceptible to aminolysis and is not prone to intramolecular rearrangement.[11][12]

-

Nucleophilic Attack: Benzylamine, the primary amine, performs a nucleophilic attack on the carbonyl carbon of the activated acylpyridinium intermediate.

-

Product Formation: The tetrahedral intermediate collapses, forming the desired N-benzyl-9Z,12Z,15Z-octadecatrienamide and regenerating the DMAP catalyst. The protonated DCC byproduct is neutralized to form dicyclohexylurea (DCU), a stable urea derivative that is largely insoluble in many organic solvents and can be easily removed by filtration.[14]

Caption: DCC/DMAP amide coupling mechanism.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | Mol. Wt. ( g/mol ) | Supplier Notes |

| α-Linolenic Acid | 463-40-1 | C₁₈H₃₀O₂ | 278.43 | Purity >98%. Handle under inert gas. |

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | Purity >99%. Corrosive. |

| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ | 206.33 | Potent sensitizer. Handle with extreme care. |

| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | 122.17 | Toxic. Use in catalytic amounts. |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Use dry, inhibitor-free solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | HPLC grade for chromatography. |

| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | HPLC grade for chromatography. |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M aqueous solution for work-up. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated aqueous solution for work-up. |

| Brine (NaCl solution) | 7647-14-5 | NaCl | 58.44 | Saturated aqueous solution for work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layer. |

Laboratory Equipment

| Equipment | Purpose |

| Round-bottom flasks (various sizes) | Reaction vessel |

| Magnetic stirrer and stir bars | Reaction agitation |

| Ice bath | Temperature control |

| Dropping funnel | Controlled addition of reagents |

| Nitrogen/Argon gas line | Maintain inert atmosphere |

| Buchner funnel and filter paper | Filtration of DCU |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Glass column for chromatography | Product purification |

| Thin Layer Chromatography (TLC) plates | Reaction monitoring |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

| NMR Spectrometer, Mass Spectrometer | Product characterization |

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale. Adjust quantities accordingly for different scales.

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add α-linolenic acid (1.39 g, 5.0 mmol, 1.0 equiv) and 4-(dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol, 0.1 equiv). Add 30 mL of anhydrous dichloromethane (DCM) and stir to dissolve. Purge the flask with nitrogen or argon gas.

-

Causality: Anhydrous conditions are critical as DCC readily reacts with water. The inert atmosphere prevents potential oxidation of the polyunsaturated fatty acid.

-

-

Activation: Cool the flask in an ice bath to 0°C. In a separate small flask, dissolve DCC (1.13 g, 5.5 mmol, 1.1 equiv) in 10 mL of anhydrous DCM.

-

Causality: Using a slight excess of DCC ensures complete activation of the carboxylic acid. Cooling the reaction mixture minimizes potential side reactions and controls the initial exothermic reaction upon DCC addition.

-

-

DCC Addition: Add the DCC solution dropwise to the stirred α-linolenic acid solution over 10-15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) may begin to form. Stir the mixture at 0°C for an additional 30 minutes.

-

Causality: Slow addition prevents a rapid temperature increase. The 30-minute stir time allows for the complete formation of the O-acylisourea intermediate before the amine is introduced.

-

-

Amine Addition: Add benzylamine (0.54 mL, 5.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 4:1 v/v). The disappearance of the starting acid (visualized with a potassium permanganate stain) and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Work-up - Filtration: After the reaction is complete, cool the mixture in the ice bath for 20 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a Buchner funnel to remove the white DCU solid. Wash the solid with a small amount of cold DCM.

-

Causality: DCU has low solubility in DCM, especially when cold, allowing for its efficient removal by simple filtration.[14]

-

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

1 M HCl (2 x 25 mL) - to remove unreacted benzylamine and DMAP.

-

Saturated NaHCO₃ solution (2 x 25 mL) - to remove unreacted α-linolenic acid.

-

Brine (1 x 25 mL) - to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

-

Purification: Purify the crude oil using silica gel column chromatography. A gradient elution starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc in hexane) is typically effective.[15] Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

Product Characterization

The purified N-benzyl-9Z,12Z,15Z-octadecatrienamide should be a colorless to pale yellow oil. The structure and purity should be confirmed by spectroscopic methods.

| Analysis | Expected Results for N-benzyl-9Z,12Z,15Z-octadecatrienamide |

| ¹H NMR (CDCl₃) | δ ~7.20-7.40 (m, 5H, Ar-H), ~5.80 (br s, 1H, N-H), ~5.35 (m, 6H, vinyl H), ~4.45 (d, 2H, N-CH₂-Ph), ~2.80 (t, 4H, =C-CH₂-C=), ~2.20 (t, 2H, -C(=O)-CH₂-), ~2.05 (q, 4H, -CH₂-CH=), ~1.65 (m, 2H), ~1.30 (m, 6H), ~0.97 (t, 3H, -CH₃). |

| ¹³C NMR (CDCl₃) | δ ~172.9 (C=O), ~138.3 (Ar-C), ~132.0, ~128.8, ~128.2, ~127.8, ~127.7, ~127.2 (Ar-C & Vinyl C), ~43.7 (N-CH₂), ~36.8, ~29.6, ~29.4, ~29.3, ~29.2, ~27.3, ~25.7, ~25.6, ~20.6, ~14.4 (-CH₃). |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 368.2953; for [M+Na]⁺: 390.2773.[3] |

| IR (neat) | ν ~3300 cm⁻¹ (N-H stretch), ~3010 cm⁻¹ (=C-H stretch), ~2925, 2855 cm⁻¹ (C-H stretch), ~1645 cm⁻¹ (Amide I, C=O stretch), ~1550 cm⁻¹ (Amide II, N-H bend).[16] |

Troubleshooting and Safety

| Potential Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | Reagents not anhydrous; inactive DCC. | Use freshly opened or distilled anhydrous solvents. Use fresh, high-purity DCC. |

| Significant N-acylurea byproduct | Reaction temperature too high; no DMAP. | Maintain 0°C during activation and amine addition. Ensure catalytic DMAP is added. |

| Product contaminated with DCU | Incomplete filtration. | Re-dissolve crude product in a minimal amount of DCM, cool thoroughly, and re-filter. |

| Incomplete Reaction | Insufficient reaction time; poor quality reagents. | Allow reaction to run longer (up to 24h). Verify reagent quality. |

Safety Precautions:

-

DCC is a potent skin sensitizer and allergen. Always handle in a fume hood with appropriate personal protective equipment (PPE), including double gloves and safety glasses. Avoid inhalation of dust.

-

Benzylamine is corrosive and can cause burns. Handle with care in a fume hood.

-

Dichloromethane is a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed at all times.

References

-

Gonzales-Castañeda, C., et al. (2021). Design, Synthesis and Pharmacological Evaluation of N‐Benzyl Linoleamide Analogues from Tropaeolum tuberosum as NF‐κB Inhibitors and Nrf2 Activators. ResearchGate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Huang, Y. J., et al. (2020). N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain. Retrieved from [Link]

- Google Patents. (n.d.). US7098351B2 - Process for the production of fatty acid amides.

-

PubChem. (n.d.). N-Benzyl-linoleamide. Retrieved from [Link]

-

PubMed. (2019). N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Retrieved from [Link]

-

PubMed. (2020). N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

- Google Patents. (n.d.). EP0583685A1 - Process for the purification of fatty acid amides.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

- Google Patents. (n.d.). US5419815A - Process for purifying fatty acid amides.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

Nature Communications. (2025). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Protocol for the Synthesis of Fatty Acid Amides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Nature. (2025). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Retrieved from [Link]

Sources

- 2. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | C25H37NO | CID 68741582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. N-benzyl-9Z,12Z,15Z-octadecatrienamide | 883715-18-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. peptide.com [peptide.com]

- 15. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide

Welcome to the technical support center for the synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting tips, and answers to frequently asked questions encountered during the synthesis of this important cannabimimetic compound.[1] N-benzyl-9Z,12Z,15Z-octadecatrienamide, an amide of α-linolenic acid and benzylamine, is a known inhibitor of fatty acid amide hydrolase (FAAH), making its efficient synthesis crucial for research in neurodegenerative diseases and endocannabinoid signaling.[1][2]

This document provides full editorial control to present the information in a logical and practical format, moving beyond rigid templates to offer a truly useful resource based on established chemical principles and field-proven insights.

Synthesis Pathways Overview

The synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide involves the formation of an amide bond between α-linolenic acid and benzylamine. The primary challenge lies in activating the carboxylic acid group of α-linolenic acid to facilitate nucleophilic attack by the amine. The polyunsaturated nature of the fatty acid also requires mild reaction conditions to prevent isomerization or oxidation of the double bonds. Below are the two most common and effective pathways.

Sources

Overcoming challenges in the extraction of macamides from Maca

Welcome to the comprehensive technical support center for the extraction of macamides from Lepidium meyenii (Maca). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of macamide extraction, offering field-proven insights and troubleshooting solutions to common challenges. Our goal is to empower you with the knowledge to optimize your extraction workflows, ensure the integrity of your results, and accelerate your research and development endeavors.

Section 1: Foundational Knowledge

Before delving into troubleshooting, it is crucial to understand the fundamental principles governing macamide biosynthesis and extraction. Macamides are not typically found in fresh Maca root but are formed during the post-harvest drying process through enzymatic reactions.[1] This understanding is paramount, as the handling of the raw material is as critical as the extraction process itself.

Macamide Biosynthesis: A Post-Harvest Phenomenon

The formation of macamides involves three key steps:

-

Glucosinolate Catabolism: Enzymatic degradation of glucosinolates releases benzylamine, a key precursor.

-

Lipid Hydrolysis: Storage and membrane lipids are hydrolyzed to yield free fatty acids.

-

Amide Formation: Benzylamine and free fatty acids undergo an amidation reaction to form macamides.[2][3]

This biosynthetic pathway is significantly influenced by post-harvest conditions, a critical factor often overlooked.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Extraction Challenges: Low Macamide Yield

Question: My macamide yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low macamide yield is a common challenge that can stem from pre-extraction factors (raw material quality and handling) or the extraction process itself.

Pre-Extraction Considerations: The Critical Role of Post-Harvest Processing

The macamide content of your starting material is the primary determinant of your final yield. Macamides are synthesized during the drying of the Maca hypocotyls.[1]

-

Drying Temperature is Key: The ideal temperature for macamide formation is approximately 30°C.[2] High temperatures (above 40°C) can be detrimental, as they reduce the activity of myrosinase, an enzyme crucial for the breakdown of glucosinolates into benzylamine, a macamide precursor.[2] Temperatures above 60°C can lead to a significant drop in macamide content, with only trace amounts observed at 80°C.[2]

-

Raw Material Form Matters: Powdered Maca generally yields the highest macamide accumulation, followed by sliced hypocotyls. Whole roots exhibit a significantly lower potential for macamide generation.[2][3] This is because the increased surface area in powdered and sliced forms facilitates the enzymatic reactions necessary for macamide biosynthesis.

-

Storage Conditions Influence Macamide Content: The macamide content can increase with storage time.[2][3] However, exposure to air can lead to the oxidation of unsaturated macamides, decreasing their percentage in the final extract.[2]

Troubleshooting Low Yield During Extraction:

| Potential Cause | Explanation | Recommended Solution |

| Inappropriate Solvent Selection | Macamides are non-polar compounds. Using a polar solvent like water will result in very low to no extraction of these compounds.[2] | Utilize non-polar or semi-polar organic solvents. Petroleum ether, n-hexane, and ethanol have been shown to be effective.[2][4] The choice of solvent can also influence the profile of extracted macamides. |

| Suboptimal Extraction Parameters | Extraction is a kinetic process influenced by time, temperature, and solvent-to-solid ratio. Insufficient extraction time or a low solvent-to-solid ratio can lead to incomplete extraction. | Optimize your extraction parameters. For Ultrasound-Assisted Extraction (UAE), optimal conditions have been reported as a solvent-to-solid ratio of 10:1 (mL/g), an extraction temperature of 40°C, and an extraction time of 30 minutes.[4] |

| Macamide Degradation | Macamides, particularly unsaturated ones, can be susceptible to degradation under harsh extraction conditions, such as high temperatures or prolonged exposure to light and oxygen. | Employ milder extraction techniques like UAE or Supercritical Fluid Extraction (SFE) which can be performed at lower temperatures. Minimize exposure of the extract to light and air. Consider extracting under an inert atmosphere (e.g., nitrogen) if possible. |

| Inefficient Extraction Method | Conventional maceration or reflux extraction may not be as efficient as modern techniques for extracting macamides. | Consider advanced extraction methods. UAE and SFE with CO2 are generally more efficient and can provide higher yields in shorter times.[4][5] |

Workflow for Diagnosing Low Macamide Yield

Caption: A logical workflow for troubleshooting low macamide yield.

Purification Predicaments: Removing Impurities

Question: My macamide extract contains a significant amount of impurities. How can I effectively purify it?

Answer: The lipidic nature of macamides means that co-extraction of other lipids is common. A multi-step purification strategy is often necessary.

Common Impurities:

-

Fatty acids

-

Sterols

-

Other lipid-soluble compounds

Troubleshooting Purification by Column Chromatography:

| Problem | Possible Cause | Solution |

| Poor Separation of Macamides from other Lipids | Inappropriate stationary phase or mobile phase. | Use a silica gel column for normal-phase chromatography. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient. This will allow for the separation of compounds based on their polarity. |

| Macamide Degradation on the Column | Some silica gels can be slightly acidic, which may lead to the degradation of sensitive macamides. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to your mobile phase. Alternatively, use a less acidic stationary phase like alumina. |

| Compound Elutes too Quickly or not at all | The solvent system is either too polar or not polar enough. | If your compound elutes too quickly (in the solvent front), your mobile phase is too polar. Start with a less polar solvent system. If your compound is not eluting, your mobile phase is not polar enough. Gradually increase the polarity. |

Solid-Phase Extraction (SPE) for Rapid Cleanup:

For a quicker cleanup, SPE can be a valuable tool. A normal-phase SPE cartridge (e.g., silica or diol) can be used to retain polar impurities while allowing the less polar macamides to elute with a non-polar solvent.

Workflow for Macamide Purification

Caption: A general workflow for the purification of macamides.

Analytical Analysis: HPLC Troubleshooting

Question: I'm having issues with my HPLC analysis of macamides, such as poor peak shape and resolution. What can I do?

Answer: HPLC analysis of macamides requires careful optimization of chromatographic conditions due to the structural similarity of different macamide analogues.

Common HPLC Problems and Solutions for Macamide Analysis:

| Problem | Possible Cause | Solution |

| Peak Tailing | Secondary interactions between the basic amide group of macamides and residual silanols on the C18 column. | Use a base-deactivated C18 column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate to suppress the ionization of silanols (typically a slightly acidic mobile phase is used). |

| Poor Resolution of Macamide Peaks | Macamides are a homologous series with similar retention times. The mobile phase composition may not be optimal for their separation. | Employ a gradient elution. Start with a higher aqueous composition and gradually increase the organic solvent (e.g., acetonitrile) percentage. This will help to separate the different macamides based on their hydrophobicity. Optimizing the gradient slope is crucial. |

| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase thoroughly. Ensure the detector lamp is in good condition and the system is well-equilibrated. |

| Ghost Peaks | Contamination in the injection system or carryover from a previous injection. | Clean the injector and sample loop. Run blank injections to confirm the source of the ghost peaks. |

Optimized HPLC Conditions for Macamide Analysis (A Starting Point):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient could be from 60% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30-40°C

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I extract macamides from fresh Maca roots?

A1: No, macamides are generally absent in fresh Maca. They are formed during the post-harvest drying process through enzymatic reactions.[1] Attempting to extract from fresh roots will result in negligible yields.

Q2: What is the best solvent for macamide extraction?

A2: Non-polar solvents are most effective. Petroleum ether and n-hexane are commonly used with good results.[2][4] Ethanol can also be used, but it may co-extract more polar impurities.

Q3: What is the difference between Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) for macamides?

A3: Both are efficient methods. UAE uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. SFE uses supercritical CO2 as a solvent, which is non-toxic and can be easily removed. SFE is often considered a "greener" technology. The choice depends on available equipment and desired scale of extraction.

Q4: How can I prevent the degradation of unsaturated macamides?

A4: Unsaturated macamides are prone to oxidation.[2] To minimize degradation, avoid high temperatures during extraction and storage. Store extracts and dried Maca powder in a cool, dark place in an airtight container. Consider adding an antioxidant to your extract for long-term storage.

Q5: What are the typical concentrations of macamides in commercial Maca products?

A5: The concentration can vary significantly depending on the source of the Maca, post-harvest processing, and the form of the product. Studies have shown a wide range, from as low as 69 µg/g to over 2700 µg/g.[3]

Section 4: Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Macamides

This protocol is a starting point and may require optimization for your specific sample and equipment.

-

Sample Preparation: Grind dried Maca hypocotyls into a fine powder (e.g., 40-mesh).

-

Extraction Setup:

-

Weigh 10 g of Maca powder into a 250 mL beaker.

-

Add 100 mL of petroleum ether (solvent-to-solid ratio of 10:1 mL/g).

-

-

Ultrasonication:

-

Place the beaker in an ultrasonic bath.

-

Set the temperature to 40°C and the power to 200 W.

-

Sonicate for 30 minutes.[4]

-

-

Isolation:

-

After sonication, centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid material.

-

Decant the supernatant (the petroleum ether extract).

-

-

Solvent Removal:

-

Evaporate the petroleum ether from the supernatant using a rotary evaporator at a temperature below 40°C.

-

-

Reconstitution:

-

Dissolve the resulting crude extract in a known volume of a suitable solvent (e.g., acetonitrile) for HPLC analysis.

-

Protocol: Supercritical Fluid Extraction (SFE) of Macamides

This is a general protocol and specific parameters will depend on your SFE system.

-

Sample Preparation: Use finely ground, dried Maca powder.

-

SFE System Parameters:

-

Pressure: 20-30 MPa

-

Temperature: 40-50°C

-

CO2 Flow Rate: 2-4 L/min

-

Extraction Time: 1-2 hours

-

-

Extraction:

-

Load the Maca powder into the extraction vessel.

-

Pressurize the system with CO2 to the desired pressure and temperature.

-

Maintain the conditions for the set extraction time.

-

-

Collection:

-

Depressurize the CO2 in the separator vessel, causing the macamides to precipitate.

-

Collect the macamide-rich extract from the separator.

-

Section 5: Data Presentation

Table 1: Comparison of Solvents for Macamide Extraction

| Solvent | Polarity | Relative Extraction Efficiency for Macamides | Co-extracted Impurities |

| Water | High | Very Low[2] | Sugars, proteins, polar compounds |

| Ethanol | Medium | Good | Chlorophyll, some polar lipids |

| n-Hexane | Low | High | Fats, oils, other non-polar lipids |

| Petroleum Ether | Low | High[2][4] | Fats, oils, other non-polar lipids |

Table 2: Influence of Drying Temperature on Total Macamide Content

| Drying Temperature (°C) | Relative Macamide Content |

| 4 | Moderate |

| 20 | High |

| 30 | Highest[2] |

| 40 | High |

| 60 | Low[2] |

| 80 | Trace[2] |

Data synthesized from Chen et al. (2017)

References

-

Chen, J., Zhao, Q., Zhang, Y., Wang, M., & Li, L. (2017). Macamides present in the commercial maca (Lepidium meyenii) products and the macamide biosynthesis affected by postharvest conditions. International Journal of Food Properties, 20(sup3), 3112-3123. [Link]

-